Cerium vanadium tetraoxide

Description

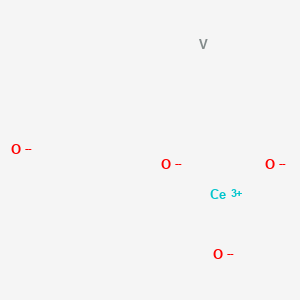

Structure

2D Structure

Propriétés

IUPAC Name |

cerium(3+);oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4O.V/q+3;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTSCAQNVBAWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO4V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893941 | |

| Record name | Cerium vanadate(V) (CeVO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Cerium vanadium oxide (CeVO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13597-19-8 | |

| Record name | Cerium vanadium oxide (CeVO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium vanadium oxide (CeVO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium vanadate(V) (CeVO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium vanadium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Nanostructure Engineering of Cerium Vanadium Tetraoxide

Solution-Based Synthesis Approaches

Solution-based methods are widely favored for the synthesis of CeVO₄ nanostructures due to their operational simplicity, mild reaction conditions, and excellent control over the product's morphology and size. These techniques involve the reaction of cerium and vanadium precursors in a liquid medium, allowing for atomic-level mixing and homogenous nucleation and growth.

Hydrothermal Synthesis Protocols

Hydrothermal synthesis is a technique that utilizes water as a solvent in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. This method is highly effective for producing well-crystallized nanostructures. The key to controlling the final morphology of the CeVO₄ nanocrystals lies in the careful manipulation of reaction parameters such as pH, temperature, reaction time, and the use of surfactants or structure-directing agents. kashanu.ac.ir

For instance, uniform, spherical CeVO₄ nanoparticles with diameters ranging from 20-40 nm have been successfully synthesized using cerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and ammonium (B1175870) metavanadate (NH₄VO₃) as precursors. kashanu.ac.ir The reaction is typically conducted at temperatures around 140°C for 12 hours. kashanu.ac.ir The use of non-ionic surfactants, such as Brij 35, can be employed to control particle aggregation and ensure a uniform size distribution. kashanu.ac.ir By adjusting the concentration of reactants like ethylenediamine (B42938) and hydrazine, and introducing surfactants like polyvinylpyrrolidone (B124986) (PVP), it is possible to create distinct morphologies such as nanorods with suitable porosity. researchgate.net The pH of the initial solution is a critical factor; studies have shown that at a low pH of 1, tetragonal CeVO₄ nanostructures are formed, whereas at a higher pH of 4, a mixed phase with orthorhombic V₂O₅ may appear. chalcogen.ro

| Cerium Precursor | Vanadium Precursor | Key Synthesis Parameters | Resulting Nanostructure/Morphology | Source |

|---|---|---|---|---|

| Ce(NO₃)₃·6H₂O | NH₄VO₃ | 140°C, 12 h, Brij 35 surfactant | Uniform spherical nanoparticles (20-40 nm) | kashanu.ac.ir |

| Cerium Nitrate | Ammonium Vanadate (B1173111) | Use of hydrazine, ethylenediamine, PVP surfactant | Rod-shaped morphology with controlled porosity | researchgate.net |

| Ce(NO₃)₂·5H₂O | Na₂VO₄ | 200°C, 24 h, pH = 1 | Agglomerated nanoparticles (<100 nm) | chalcogen.ro |

| Ce(NO₃)₃·6H₂O | NH₄VO₃ | 180°C, Hydrazine, pH ~8.5 | Rice-like nanoparticles on bentonite (B74815) substrate | nih.gov |

Solvothermal Synthesis Techniques

The solvothermal method is analogous to the hydrothermal method but employs non-aqueous solvents. sigmaaldrich.com This change in solvent allows for a wider range of temperatures and pressures and can significantly influence the nucleation and growth kinetics, leading to unique nanostructures. The choice of solvent, its viscosity, and its interaction with precursors and structure-directing agents are pivotal in determining the final morphology of the CeVO₄ product. researchgate.net

A notable example is the glycerol-assisted solvothermal route, which has been used to create hierarchical hollow microspheres of CeVO₄. researchgate.net In this process, by simply adjusting the volume ratio of glycerol (B35011) (Gl) in the solvent system, the morphology of the nanoscale building blocks can be tuned from nanoflakes to nanorods and nanowires. researchgate.netsemanticscholar.org Molecules like glycerol and l-aspartic acid can act as structure-directing agents, facilitating the assembly of these primary nanostructures into complex, three-dimensional hollow architectures. researchgate.net This demonstrates the high degree of control over morphology that the solvothermal method offers. researchgate.net

| Cerium Precursor | Vanadium Precursor | Solvent/Key Reagents | Resulting Nanostructure/Morphology | Source |

|---|---|---|---|---|

| Not Specified | Not Specified | Glycerol (Gl), l-aspartic acid (l-Asp) | Hierarchical hollow microspheres composed of nanoflakes, nanorods, or nanowires | researchgate.netsemanticscholar.org |

Sonochemical and Ultrasound-Assisted Synthesis Methods

Sonochemical methods utilize the physical and chemical effects of high-intensity ultrasound to drive chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized "hot spots" with extremely high temperatures (around 5,000 K) and pressures (about 1,000 atm). ekb.eg These extreme conditions facilitate the rapid formation of nanoparticles. nih.gov

This technique offers a simple, efficient, and template-free route to CeVO₄ nanoparticles. atlantis-press.comatlantis-press.com Typically, an aqueous solution of precursors like Ce(NO₃)₃·6H₂O and NH₄VO₃ is subjected to ultrasound irradiation. atlantis-press.comatlantis-press.com The reaction can be carried out at relatively low temperatures, such as 60°C. atlantis-press.comatlantis-press.com The pH of the solution is a crucial parameter affecting the final product; pure tetragonal CeVO₄ nanoparticles have been successfully synthesized at pH values of 4, 6, and 8. atlantis-press.comatlantis-press.com Research has shown that the particle size can be controlled by pH, with average grain sizes of 10-20 nm being achieved at a pH of 8. atlantis-press.comresearchgate.net The process is rapid, with reaction times often around 120 minutes. atlantis-press.com FESEM analysis has shown that ultrasonic irradiation can produce fine, uniform spherical nanoparticles. researchgate.net

| Cerium Precursor | Vanadium Precursor | Key Synthesis Parameters | Resulting Nanostructure/Morphology | Source |

|---|---|---|---|---|

| Ce(NO₃)₃·6H₂O | NH₄VO₃ | 60°C, 120 min, pH = 8 | Agglomerated nanoparticles (10-20 nm) | atlantis-press.comatlantis-press.comresearchgate.net |

| Ce(NO₃)₃·6H₂O | NH₄VO₃ | Ultrasonic irradiation, Hydrazine as OH⁻ source | Fine spherical nanoparticles | researchgate.net |

| Ce(NO₃)₃·6H₂O | NH₄VO₃ | Water solvent, no surfactant | Nanoparticles | researchgate.net |

Co-precipitation and Precipitation Routes

Co-precipitation is a straightforward and widely used method for synthesizing multicomponent oxides. It involves dissolving the salts of the constituent metals (cerium and vanadium) in a suitable solvent and then adding a precipitating agent to induce the simultaneous precipitation of the metal ions. scielo.org.mx This ensures a high degree of homogeneity in the resulting material. The process is valued for its simplicity, low cost, and scalability. scielo.org.mx

In a typical synthesis, ammonium metavanadate and cerium (III) nitrate hexahydrate are used as reactants. researchgate.netresearchgate.net A base, such as hydrazine, is added as a source of OH⁻ ions to act as the precipitating agent, with the reaction often carried out at an elevated temperature like 90°C. researchgate.net The resulting precipitate is then washed, dried, and sometimes calcined to obtain the final crystalline CeVO₄ product. This method typically yields spherical nanoparticles that may be stacked or agglomerated. researchgate.netresearchgate.net

| Cerium Precursor | Vanadium Precursor | Precipitating Agent/Key Parameters | Resulting Nanostructure/Morphology | Source |

|---|---|---|---|---|

| Ce(NO₃)₃·6H₂O | NH₄VO₃ | Hydrazine (OH⁻ source) | Spherical nanoparticles (stacked) | researchgate.net |

| Ce(NO₃)₃·6H₂O | NH₄VO₃ | Hydrazine (OH⁻ source), 90°C, Graphene oxide sheets | Rod-like nanoparticles on rGO sheets | researchgate.net |

Sol-Gel Auto-Combustion Methodologies

The sol-gel auto-combustion method is a rapid and economical synthesis route that combines the advantages of the sol-gel process with the speed of a combustion reaction. nanochemres.orgnanochemres.org The process begins with the formation of a homogenous sol, typically from metal nitrate precursors, which is then converted into a gel. An organic fuel, such as urea (B33335), is incorporated into the gel. nanochemres.orgnanochemres.orgresearchgate.net Upon heating, the gel undergoes a self-sustaining, exothermic combustion reaction. This rapid release of energy facilitates the formation of a fine, highly crystalline, and homogenous powder in a very short time. nanochemres.orgnanochemres.org

For CeVO₄ synthesis, cerium (III) nitrate hexahydrate and vanadium (III) nitrate are commonly used as precursors, with urea acting as the fuel. nanochemres.org A stoichiometric ratio of 1:1:4 for cerium nitrate:vanadium nitrate:urea is often employed. nanochemres.org The process involves forming a homogenous paste, heating it to 70-80°C to create a thick gel, and then initiating the auto-combustion by heating to 180-190°C. nanochemres.org A final sintering step, for instance at 800°C for 4 hours, is often performed to enhance the crystallinity of the powder. nanochemres.orgnanochemres.org This method has been shown to produce quasi-hexagonal CeVO₄ nanoparticles. nanochemres.org

| Cerium Precursor | Vanadium Precursor | Fuel/Key Parameters | Resulting Nanostructure/Morphology | Source |

|---|---|---|---|---|

| Ce(NO₃)₃·6H₂O | V(NO₃)₃·6H₂O | Urea (1:1:4 ratio), Combustion at 180-190°C, Sintering at 800°C for 4 h | Quasi-hexagonal nanoparticles | nanochemres.orgnanochemres.org |

| Ce(NO₃)₃·6H₂O | V(NO₃)₃ | Urea | Nanometer-sized particles | researchgate.net |

Solid-State Reaction Methods

The solid-state reaction method is a traditional ceramic powder synthesis technique. It involves the intimate mixing of solid precursors, typically oxides or carbonates, followed by repeated grinding and high-temperature calcination to induce a chemical reaction in the solid phase. mdpi.com This method is advantageous for its simplicity and suitability for large-scale production. mdpi.com

For the synthesis of CeVO₄, the precursors are usually cerium oxide (CeO₂) and vanadium pentoxide (V₂O₅). researchgate.net The powders are stoichiometrically mixed and subjected to heat treatment at high temperatures, often in the range of 850–1050 °C for several hours. mdpi.com The reaction proceeds via diffusion of ions through the solid matrix. While effective for producing bulk, polycrystalline CeVO₄, this method generally offers limited control over nanostructure engineering. The high temperatures involved often lead to extensive particle growth and sintering, making it challenging to obtain fine nanoparticles with a narrow size distribution and controlled morphology. researchgate.net

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing CeVO₄ nanostructures. researchgate.netscispace.com This technique utilizes microwave radiation to achieve uniform and fast heating, which can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.netscispace.com The synthesis typically involves the reaction of cerium and vanadium precursors, such as cerium nitrate hexahydrate and ammonium metavanadate, in a suitable solvent under microwave irradiation. semanticscholar.orgscirp.org

One of the key advantages of this method is the ability to control the morphology and size of the CeVO₄ nanostructures by adjusting the synthesis parameters. For instance, the pH of the precursor solution has been demonstrated to be a critical factor in determining the final morphology. researchgate.netscispace.com A general microwave synthesis method has been developed to produce CeVO₄ nanostructures without the use of any catalysts or templates by simply adjusting the pH of the precursor solution from 1 to 10. researchgate.netscispace.com This allows for the selective formation of different nanostructures, as detailed in the table below.

| pH of Precursor Solution | Resulting Morphology | Reference |

|---|---|---|

| 1 | Microflowers | researchgate.netscispace.com |

| 2, 3 | Nanorods | researchgate.netscispace.com |

| 4–10 | Nanoparticles | researchgate.netscispace.com |

The formation of these distinct morphologies is attributed to the effect of H+ concentration on the nucleation and growth of the CeVO₄ crystals. researchgate.net At very low pH (pH=1), the high concentration of H+ ions promotes the aggregation of nanoparticles into complex, flower-like structures. researchgate.net As the pH increases, the conditions favor anisotropic growth, leading to the formation of nanorods. researchgate.netscispace.com At higher pH values (pH 4-10), the nucleation rate is dominant, resulting in the formation of nanoparticles. researchgate.netscispace.com This method provides a simple and effective route to tune the morphology of CeVO₄ for specific applications.

Green Synthesis Pathways Utilizing Biomaterials

In recent years, there has been a growing interest in developing environmentally friendly "green" synthesis methods for nanomaterials. These approaches utilize natural resources like plant extracts as reducing and capping agents, eliminating the need for toxic chemicals. bohrium.comudg.mxudg.mxresearchgate.net The green synthesis of CeVO₄ nanoparticles has been successfully achieved using extracts from various plants, such as Azadirachta indica (Neem) and Senna occidentalis. bohrium.comudg.mxudg.mxresearchgate.netresearchgate.net

In a typical procedure, an aqueous extract of the plant material is mixed with solutions of cerium and vanadium precursors. The phytochemicals present in the plant extract, such as terpenoids and flavanones, act as natural chelating, reducing, and stabilizing agents, facilitating the formation of CeVO₄ nanoparticles. researchgate.net For example, an eco-friendly fabrication of cerium vanadate nanoparticles has been reported using Azadirachta indica leaves extract as a natural fuel. bohrium.comudg.mxudg.mxresearchgate.net This method is simple, cost-effective, and avoids the use of hazardous reagents. udg.mxresearchgate.net

The resulting nanoparticles are often pseudo-spherical in shape with sizes in the nanometer range. bohrium.comudg.mx For instance, CeVO₄ nanoparticles synthesized using Azadirachta indica extract were found to have a pseudo-spherical shape with an average size of 43 nm. bohrium.comudg.mxudg.mx These green synthesis approaches offer a sustainable alternative for the large-scale production of CeVO₄ nanoparticles for various applications.

| Biomaterial (Plant Extract) | Precursors | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|---|

| Azadirachta indica (Neem) | Ammonium ceric nitrate, Ammonium metavanadate | Pseudo-spherical, ~43 nm | bohrium.comudg.mxudg.mx |

| Senna occidentalis | Not specified | Tetragonal zircon type structure | researchgate.net |

Controlled Synthesis of CeVO₄ Nanostructures

The ability to precisely control the size, shape, and dimensionality of CeVO₄ nanostructures is essential for tailoring their physical and chemical properties. Researchers have developed various strategies to engineer a wide range of morphologies, from zero-dimensional nanoparticles to complex three-dimensional architectures.

The synthesis of CeVO₄ nanoparticles and nanorods has been extensively studied using various methods, including hydrothermal and microwave-assisted techniques. researchgate.netresearchgate.net The hydrothermal method, which involves heating the precursor solution in a sealed autoclave, allows for the formation of highly crystalline nanostructures. researchgate.netchalcogen.roresearchgate.net The morphology of the final product can be controlled by adjusting parameters such as pH and the use of structure-directing agents. researchgate.netresearchgate.net

For instance, in a surfactant-free hydrothermal process, increasing the pH from 9 to 10 was found to cause a morphological transformation from irregular nanoparticles to nanorods. researchgate.net This highlights the critical role of pH in directing the anisotropic growth of the crystals. researchgate.net Similarly, microwave-assisted methods can produce nanoparticles and nanorods by controlling the pH of the precursor solution, as discussed in section 2.3. researchgate.netscispace.com These one-dimensional nanorods and zero-dimensional nanoparticles exhibit unique properties due to their high surface area and quantum confinement effects.

Two-dimensional (2D) nanosheets of CeVO₄ have attracted significant attention due to their high surface-to-volume ratio and unique electronic properties. nih.govacs.orgacs.org A novel two-step method has been developed for the synthesis of ultrathin CeVO₄ nanosheets from a non-oxidic precursor, CeVS₃. nih.govacs.org This process involves the initial solid-state synthesis of CeVS₃ bulk sheets, followed by hydrothermal exfoliation and in-situ oxidation in the presence of LiOH. nih.govacs.org This unique approach allows for the fabrication of 2D ultrathin sheets of non-layered CeVO₄ with a 3D tetragonal crystal system. nih.govacs.org The resulting nanosheets have an average size of 500 nm and a thickness of approximately 20 nm. acs.org This method opens up new possibilities for creating novel 2D metal oxide nanostructures with potential applications in catalysis and sensing. acs.org

Beyond simple nanostructures, researchers have successfully fabricated more complex, three-dimensional (3D) architectures of CeVO₄, such as microflowers and hollow cubes. mdpi.comresearchgate.netnih.gov These hierarchical structures are typically formed through self-assembly processes or by using templates.

CeVO₄ microflowers can be synthesized via a microwave-assisted method at a low pH of 1, where nanoparticles self-assemble into flower-like superstructures. researchgate.netscispace.com Another approach involves a hydrothermal method using L-aspartic acid as a capping agent, which leads to the formation of hierarchical hollow microspheres. rsc.org

Novel hollow cubic CeVO₄ microstructures have been fabricated using a one-step solvothermal method with sodium chloride (NaCl) acting as a template. mdpi.comresearchgate.netnih.gov In this process, NaCl provides preferential sites for the nucleation and growth of CeVO₄, stabilizing the cubic structure. mdpi.com The resulting hollow cubes are composed of quadrangular prisms as secondary structures and have a size of approximately 2 µm. mdpi.com The wall thickness of these hollow cubes can be adjusted from 200 to 700 nm by varying the precursor concentration. mdpi.comnih.gov The synthesis of such intricate architectures demonstrates a high level of control over the crystallization process, enabling the design of materials with unique structural and functional properties.

| Architecture | Synthesis Method | Key Parameters/Templates | Resulting Characteristics | Reference |

|---|---|---|---|---|

| Microflowers | Microwave-assisted | pH = 1 | Hierarchical flower-like structures | researchgate.netscispace.com |

| Hollow Microspheres | Hydrothermal | L-aspartic acid (capping agent) | Tunable hollowness and porosity | rsc.org |

| Hollow Cubes | Solvothermal | NaCl (template) | ~2 µm cubes with adjustable wall thickness (200-700 nm) | mdpi.comnih.gov |

Influencing Factors in CeVO₄ Synthesis

The synthesis of CeVO₄ is a complex process where several factors can significantly influence the final product's characteristics, including its crystallinity, morphology, and size. researchgate.netnih.gov Understanding and controlling these parameters are crucial for the reproducible synthesis of CeVO₄ with desired properties.

pH: As demonstrated in various synthesis methods, the pH of the precursor solution is a dominant factor in determining the morphology of CeVO₄ nanostructures. researchgate.netscispace.comresearchgate.netresearchgate.net It affects the hydrolysis and condensation rates of the precursors and can direct the growth of the crystals in specific directions. researchgate.netelectrochemsci.org For instance, acidic conditions can lead to the formation of microflowers and nanorods, while basic conditions favor the formation of nanoparticles. researchgate.netscispace.comresearchgate.net

Temperature: The reaction temperature plays a vital role in the crystallinity and growth of CeVO₄. researchgate.netresearchgate.net Higher temperatures generally lead to better-crystallized products. researchgate.net The synthesis temperature can also influence the morphology; for example, in the hydrothermal synthesis of other metal oxides, temperature changes have been shown to transition nanoparticles to nanorods and then to nanosheets. researchgate.net

Reaction Time: The duration of the synthesis process can affect the growth and assembly of the nanostructures. rsc.orgnih.gov Time-dependent studies have shown that complex structures like hierarchical hollow microspheres form through processes like self-assembly and Ostwald ripening over time. rsc.org

Surfactants and Capping Agents: Surfactants and capping agents are often used to control the size and shape of nanoparticles and prevent their aggregation. researchgate.netnih.gov These molecules adsorb onto the surface of the growing crystals, influencing their growth rate and final morphology. nih.gov For example, L-aspartic acid has been used as a capping agent to synthesize hollow CeVO₄ microspheres. rsc.org

Precursor Concentration: The concentration of the cerium and vanadium precursors can influence the nucleation and growth rates, thereby affecting the size and morphology of the final product. mdpi.comnih.gov In the synthesis of hollow cubic CeVO₄, the molar ratio of the precursors was found to affect the wall thickness of the cubes. mdpi.com

Solvent: The choice of solvent can impact the solubility of the precursors and the interaction between the growing particles, which in turn can influence the morphology. researchgate.netmdpi.com For instance, the use of ethylene (B1197577) glycol as a co-solvent in a hydrothermal synthesis was found to affect the crystalline phase and morphology of the product. mdpi.com

By carefully controlling these influencing factors, it is possible to tailor the synthesis of cerium vanadium tetraoxide to produce a wide array of nanostructures with specific properties for targeted applications.

Role of pH, Temperature, and Reaction Time

The morphology and phase purity of this compound are highly sensitive to the pH, temperature, and duration of the synthesis reaction. These parameters collectively govern the kinetics of crystal nucleation and growth, leading to a diverse range of nanostructures.

pH: The pH of the precursor solution is a critical factor in determining the final morphology of CeVO₄. Different pH levels alter the hydrolysis and condensation rates of the metal precursors, leading to the formation of distinct shapes. For instance, in microwave-assisted synthesis, a sequential change in morphology from microflowers to nanorods and then to nanoparticles has been observed as the pH is increased. researchgate.netsemanticscholar.org Specifically, microflower structures are typically formed at a highly acidic pH of 1, while nanorods are obtained at a pH of 2 to 3. researchgate.netsemanticscholar.org Further increasing the pH to a range of 4 to 10 favors the formation of nanoparticles. researchgate.netsemanticscholar.org In hydrothermal synthesis, an optimal pH range up to 12.0 is ideal for producing pure CeVO₄. researchgate.net However, elevating the pH from 9 to 10 can induce a transformation from irregular nanoparticles to nanorods. researchgate.net At pH values above 12, the formation of composite compounds, specifically CeVO₄–CeO₂, has been reported. researchgate.net

Temperature: Reaction temperature influences the crystallinity and size of the synthesized nanoparticles. In hydrothermal methods, while temperature changes may not drastically alter the fundamental morphology, such as nanospheres, they do affect the degree of particle agglomeration. researchgate.net For instance, studies have shown that CeVO₄ nanoparticles synthesized at 140 °C for 12 hours exhibit a well-defined, non-agglomerated spherical morphology. researchgate.net Higher temperatures can lead to increased crystallinity. researchgate.net One study noted the synthesis of CeVO₄ microstructures at 180°C, which demonstrated high photocatalytic activity.

Reaction Time: The duration of the synthesis process plays a significant role in the evolution of the nanostructures, affecting their uniformity and stability. Shorter reaction times may result in amorphous or poorly crystalline products, while excessively long durations can lead to particle aggregation. Research on the hydrothermal synthesis of CeVO₄ nanoparticles has identified that a reaction time of 12 hours at 140 °C yields uniform, individual nanospheres. researchgate.net In another instance, a reaction time of 8 hours at 180°C was found to be effective for producing CeVO₄ with high photodegradation capabilities.

Table 1: Influence of Synthesis Parameters on CeVO₄ Morphology

| Parameter | Value | Resulting Morphology | Synthesis Method |

|---|---|---|---|

| pH | 1 | Microflowers | Microwave-assisted |

| 2-3 | Nanorods | Microwave-assisted | |

| 4-10 | Nanoparticles | Microwave-assisted | |

| 9 | Irregular Nanoparticles | Hydrothermal | |

| 10 | Nanorods | Hydrothermal | |

| >12 | CeVO₄–CeO₂ Composite | Hydrothermal | |

| Temperature | 140 °C | Individual Nanospheres | Hydrothermal |

| 180 °C | Nut-like Microstructure | Hydrothermal | |

| Reaction Time | 12 hours | Uniform Nanospheres | Hydrothermal |

| 8 hours | Nut-like Microstructure | Hydrothermal |

Effect of Solvents and Precursor Concentrations

The choice of solvent and the concentration of precursors are fundamental variables that direct the reaction pathway and influence the characteristics of the final CeVO₄ product.

Solvents: While many syntheses of this compound are conducted in aqueous media (hydrothermal synthesis), the use of non-aqueous solvents (solvothermal synthesis) can significantly impact the resulting material. mdpi.com The solvent's properties, such as polarity, boiling point, and viscosity, affect the solubility of precursors and the diffusion rates of ionic species, thereby influencing the nucleation and growth kinetics. For example, the use of ethylene glycol (EG) as a solvent in a hydrothermal method has been shown to affect the crystalline phase, morphology, and electron-hole separation efficiency of the final product, leading to the formation of a CeVO₄-V₂O₃ composite. mdpi.com The addition of an appropriate amount of ethylene glycol was found to be beneficial for enhancing the photocatalytic effect of the composite material. mdpi.com

Precursor Concentrations: The concentration of the cerium and vanadate precursors plays a crucial role in determining the particle size and size distribution of the resulting nanoparticles. Generally, precursor concentration affects the supersaturation level of the solution, which in turn dictates the rate of nucleation and crystal growth. While specific studies detailing the effect of precursor concentration on CeVO₄ are limited, general principles of nanoparticle synthesis suggest that higher precursor concentrations can lead to the formation of larger particles due to increased agglomeration. mdpi.com However, the relationship is not always linear and can be influenced by other factors such as the presence of capping agents. rsc.org The precise control of precursor concentrations is therefore essential for achieving monodisperse nanoparticles with desired sizes.

Table 2: Summary of Solvent and Precursor Effects on Nanoparticle Synthesis

| Parameter | Variation | General Effect on Nanostructure |

|---|---|---|

| Solvent | Change from aqueous to non-aqueous (e.g., ethylene glycol) | Can alter crystalline phase, morphology, and introduce composite formation. mdpi.com |

| Precursor Concentration | Increasing concentration | Can lead to larger particle sizes due to increased agglomeration. mdpi.com |

| The final particle size is also dependent on other factors like capping agents. rsc.org |

Impact of Capping Agents and Additives on Morphology

Capping agents and additives are frequently introduced during the synthesis of this compound to exert fine control over the size, shape, and stability of the nanostructures. These molecules adsorb onto the surface of the growing nanocrystals, preventing aggregation and selectively inhibiting growth on certain crystallographic facets. researchgate.netd-nb.info

A variety of substances have been investigated for their role as capping agents or additives in the synthesis of CeVO₄. For instance, simple sugars such as glucose and lactose, as well as the polysaccharide starch, have been successfully used as capping agents in precipitation methods to control the morphology and particle size of CeVO₄ nanoparticles. researchgate.net The presence of these agents helps to stabilize the nanoparticles and prevent their overgrowth and aggregation. researchgate.net

Polymers are also commonly employed as additives. Polyvinylpyrrolidone (PVP), for example, can be used to create rod-shaped morphologies with suitable porosity. researchgate.net Ethylenediaminetetraacetic acid (EDTA) has been utilized as both a chelating ligand and a capping reagent in hydrothermal synthesis, where it plays a significant role in determining the final morphology of the CeVO₄ microcrystals. researchgate.netd-nb.info The effectiveness of EDTA is often dependent on the EDTA/Ce³⁺ ratio in the reaction. researchgate.net Other additives, such as L-Aspartic acid and citric acid, have been used to create hierarchical and hollow microspheres and yolk-shell structures, respectively. researchgate.netmdpi.com

Table 3: Role of Capping Agents and Additives in CeVO₄ Synthesis

| Capping Agent / Additive | Synthesis Method | Effect on Morphology |

|---|---|---|

| Glucose, Lactose, Starch | Precipitation | Controls morphology and particle size, prevents aggregation. researchgate.net |

| Polyvinylpyrrolidone (PVP) | Hydrothermal | Can produce rod-shaped morphologies with controlled porosity. researchgate.net |

| Ethylenediaminetetraacetic acid (EDTA) | Hydrothermal | Acts as a chelating ligand and capping agent to control microcrystal morphology. researchgate.net |

| L-Aspartic Acid | Hydrothermal | Can lead to the formation of hierarchical hollow microspheres. researchgate.net |

| Citric Acid | Hydrothermal | Can assist in the formation of yolk-shell microspheres. mdpi.com |

Advanced Structural Characterization and Crystallography of Cerium Vanadium Tetraoxide

Morphological and Microstructural Investigations

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for the direct imaging of nanomaterials, providing insights into their atomic structure. wikipedia.org Studies employing these methods on cerium vanadium tetraoxide have successfully visualized its crystalline nature.

HRTEM images have shown distinct lattice fringes, confirming the high crystallinity of CeVO4 nanoparticles. researchgate.net Specifically, interlayer distances of approximately 0.36 nm and 0.28 nm have been measured, which correspond to the separation between the researchgate.net and nih.gov lattice planes of the tetragonal zircon-type structure of CeVO4, respectively. researchgate.net The presence of these lattice planes is a definitive characteristic of the tetragonal phase of this compound. researchgate.net Selected Area Electron Diffraction (SAED) patterns further corroborate the polycrystalline nature of these nanoparticles. researchgate.net

| Lattice Plane | Interlayer Distance (nm) |

| researchgate.net | 0.36 |

| nih.gov | 0.28 |

| researchgate.net | Not specified |

This table summarizes the observed interlayer distances for different lattice planes in this compound nanoparticles as determined by HRTEM.

Analysis of Particle Size, Shape, and Agglomeration

The synthesis method significantly influences the size, shape, and agglomeration of this compound particles. Various morphologies have been successfully synthesized, ranging from nanoparticles and nanorods to more complex structures like hollow microspheres. researchgate.net For instance, hydrothermal synthesis methods have been utilized to produce CeVO4 nanocrystals with hexagonal nanoplate structures. researchgate.net

TEM analysis reveals that CeVO4 can form spherical nanoparticles. researchgate.net However, these nanoparticles often exhibit a tendency to aggregate, forming larger clusters. ceriumlabs.com The size of these nanoparticles can be influenced by synthesis conditions, with studies reporting average crystallite sizes of around 14 nm. ceriumlabs.comresearchgate.net The shape of CeVO4 is not limited to simple spheres; octahedral and truncated octahedral shapes have also been observed for related cerium oxide nanoparticles. wikipedia.org The propensity for agglomeration is an important consideration in the application of these nanomaterials, as it can affect their surface area and reactivity.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for probing the chemical bonds and lattice structure of materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy is a valuable tool for identifying the functional groups and chemical bonds present in a compound. researchgate.net In the case of this compound, the FTIR spectrum is characterized by specific absorption bands that provide information about its molecular structure.

A prominent and sharp peak is consistently observed around 800 cm⁻¹, which is attributed to the V-O stretching vibration within the VO4³⁻ tetrahedral units. researchgate.netresearchgate.net This peak is a key indicator of the presence of the vanadate (B1173111) group in the compound. Additionally, a broad absorption band is often seen at approximately 3420 cm⁻¹. researchgate.net This band is assigned to the O-H stretching vibration of water molecules adsorbed on the surface of the CeVO4 particles. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~800 | V-O stretching in VO4³⁻ |

| ~3420 | O-H stretching of adsorbed water |

This table details the characteristic FTIR absorption bands for this compound and their corresponding vibrational assignments.

Raman Spectroscopy for Lattice Vibrations and Molecular Structure

The most intense peak in the Raman spectrum of CeVO4 appears at approximately 860 cm⁻¹, which is assigned to the symmetric stretching mode (ν1) of the V-O bonds within the VO4 tetrahedra, having A1g symmetry. researchgate.net Other significant peaks are observed at 795 cm⁻¹ and 782 cm⁻¹, corresponding to the asymmetric stretching modes (ν3) of Eg and B1g symmetry, respectively. researchgate.net Bending modes of the VO4³⁻ group are also detected, with ν4 (B1g) and ν2 (A1g) appearing at lower wavenumbers. researchgate.net An external mode of Ce–VO4 vibration has been identified at 245 cm⁻¹. researchgate.net

| Raman Shift (cm⁻¹) | Assignment | Symmetry |

| 860 | Symmetric V-O stretch (ν1) | A1g |

| 795 | Asymmetric V-O stretch (ν3) | Eg |

| 782 | Asymmetric V-O stretch (ν3) | B1g |

| 448 | Bending mode of VO4³⁻ | B1g |

| 356 | Bending mode of VO4³⁻ | A1g |

| 245 | External mode of Ce–VO4 |

This table presents the key Raman peaks observed for this compound, along with their vibrational mode assignments and symmetries.

Elemental Composition and Purity Verification

Confirming the elemental composition and purity of synthesized materials is a critical step in their characterization. Energy-dispersive X-ray spectroscopy is a widely used technique for this purpose.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is often coupled with scanning electron microscopy (SEM) or TEM. The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum.

EDX analysis of this compound samples consistently confirms the presence of cerium (Ce), vanadium (V), and oxygen (O) as the constituent elements. The absence of peaks corresponding to other elements in the EDX spectrum is a strong indication of the high purity of the synthesized CeVO4. researchgate.net This verification is crucial to ensure that the observed properties of the material are intrinsic to this compound and not due to impurities.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a crucial surface-sensitive analytical technique used to investigate the elemental composition and chemical states of the constituent elements in this compound (CeVO₄). Analysis of the XPS spectra provides detailed insights into the oxidation states of cerium, vanadium, and oxygen on the material's surface.

The high-resolution XPS spectrum for the Ce 3d region in CeVO₄ is complex due to spin-orbit coupling and final-state effects. The spectrum is typically deconvoluted into multiple peaks corresponding to the Ce³⁺ and Ce⁴⁺ oxidation states. For Ce³⁺, spin-orbit splitting results in two main peaks, 3d₅/₂ and 3d₃/₂. The presence of Ce⁴⁺ is identified by a characteristic peak at approximately 917 eV, which is absent in pure Ce³⁺ spectra thermofisher.com. XPS analysis of CeVO₄ nanoparticles has confirmed the coexistence of both Ce³⁺ and Ce⁴⁺ states on the surface researchgate.net.

The V 2p spectrum is characterized by two distinct peaks, V 2p₃/₂ and V 2p₁/₂, which are indicative of the vanadium oxidation state. In CeVO₄, these peaks are typically located at binding energies of approximately 515.6 eV and 523.5 eV, respectively, confirming that vanadium exists predominantly in the pentavalent state (V⁵⁺) researchgate.netresearchgate.net.

The O 1s spectrum is often asymmetric and can be deconvoluted into multiple components. These components represent different oxygen species on the catalyst's surface, such as lattice oxygen (O²⁻) in the CeVO₄ structure and other surface-adsorbed oxygen species researchgate.net.

| Element | Orbital | Binding Energy (eV) | Detected Oxidation State | Reference |

|---|---|---|---|---|

| Cerium (Ce) | 3d | ~881.5 - 917 | Ce³⁺ / Ce⁴⁺ | researchgate.netresearchgate.net |

| Vanadium (V) | 2p₃/₂ | ~515.6 - 517.18 | V⁵⁺ | researchgate.netresearchgate.net |

| Vanadium (V) | 2p₁/₂ | ~523.5 - 524.48 | V⁵⁺ | researchgate.netresearchgate.net |

| Oxygen (O) | 1s | ~528.0 - 531.5 | Lattice & Surface Oxygen | researchgate.net |

Textural Properties Analysis

The textural properties of this compound, including its specific surface area, pore volume, and pore size distribution, are critical parameters that influence its performance in applications such as catalysis. These properties are typically determined through gas adsorption analysis.

Nitrogen Adsorption-Desorption Isotherms for Specific Surface Area Determination

The specific surface area of CeVO₄ is commonly determined by the Brunauer-Emmett-Teller (BET) method, which involves the analysis of nitrogen adsorption-desorption isotherms. The shape of the isotherm provides information about the interaction between the gas and the solid surface, as well as the porous nature of the material.

For CeVO₄ materials, the nitrogen adsorption-desorption isotherms are often classified as Type IV according to the IUPAC classification. mdpi.com This type of isotherm is characteristic of mesoporous materials, which are materials with pore diameters between 2 and 50 nanometers. The presence of a hysteresis loop, frequently of the H1 type, further indicates that the as-prepared samples possess a mesoporous structure. mdpi.com The specific surface area can vary depending on the synthesis method and conditions. For example, CeVO₄-V₂O₃ composites prepared by a hydrothermal method exhibited specific surface areas ranging from 40.12 m²·g⁻¹ to 51.27 m²·g⁻¹. mdpi.com Another study on CeVO₄ nanoparticles reported a surface area of 10.63 m²/g researchgate.net.

| Material | Synthesis Method | Specific Surface Area (m²/g) | Isotherm Type | Reference |

|---|---|---|---|---|

| CeVO₄-V₂O₃ | Hydrothermal | 40.12 - 51.27 | Type IV | mdpi.com |

| CeVO₄ Nanoparticles | Not Specified | 10.63 | Not Specified | researchgate.net |

Pore Size Distribution and Porosity Characterization

The pore size distribution and total pore volume are typically derived from the nitrogen adsorption isotherm using the Barrett-Joyner-Halenda (BJH) method. This analysis provides a quantitative measure of the distribution of pore sizes within the material. The Type IV isotherm and H1 hysteresis loop observed for CeVO₄ are indicative of materials with a narrow distribution of uniform, cylindrical-like pores. mdpi.com

Research has shown that CeVO₄ nanoparticles can possess a mean pore diameter of approximately 2.14 nm, classifying them at the boundary between microporous and mesoporous materials researchgate.net. The analysis of pore characteristics is essential for understanding how reactants and products are transported within the material, which is particularly important for catalytic applications.

| Material | Mean Pore Diameter (nm) | Pore Volume (cm³/g) | Porosity Type | Reference |

|---|---|---|---|---|

| CeVO₄ Nanoparticles | 2.14 | Not Specified | Mesoporous | researchgate.net |

| CeVO₄-V₂O₃ | Not Specified | Not Specified | Mesoporous | mdpi.com |

Electronic Structure and Spectroscopic Investigations of Cerium Vanadium Tetraoxide

Valence State Determination of Cerium and Vanadium Ions

An ambiguity exists in the formulation of cerium vanadium tetraoxide, as it could theoretically be described as either Ce(III)V(V)O₄ or Ce(IV)V(IV)O₄ wordpress.comacs.org. Determining the precise oxidation states of the cerium and vanadium ions is crucial for understanding the material's electronic behavior.

X-ray Photoemission Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of a material. In the case of CeVO₄, XPS studies have been instrumental in clarifying the valence states of cerium and vanadium.

The Ce 3d core level spectrum is particularly diagnostic for distinguishing between Ce(III) and Ce(IV) states acs.org. Analysis of the Ce 3d spectrum of CeVO₄ reveals multiple peaks due to spin-orbit splitting and final-state effects researchgate.net. Crucially, the spectrum is characteristic of the Ce(III) oxidation state, and it notably lacks the distinctive peak at approximately 917 eV that serves as a signature for the 4f⁰ final state of Ce(IV) compounds wordpress.comacs.orgthermofisher.com.

Similarly, the V 2p spectrum provides insight into the oxidation state of vanadium. The V 2p region shows two characteristic peaks, V 2p₃/₂ and V 2p₁/₂, which are consistent with the pentavalent state (V⁵⁺) of vanadium researchgate.net. Experimental and theoretical results confirm that the compound contains Ce(III) and V(V) wordpress.comacs.org. This Ce(III)V(V)O₄ formulation is further supported by X-ray absorption spectroscopy, which also determined the cerium valence to be 3+ researchgate.net.

| Element | Orbital | Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|---|

| Cerium (Ce) | Ce 3d₅/₂ | 881.1, 884.9 | Ce³⁺ mdpi.com |

| Ce 3d₃/₂ | 899.8, 903.2 | ||

| Vanadium (V) | V 2p₃/₂ | 515.6 - 516.8 | V⁵⁺ researchgate.netmdpi.com |

| V 2p₁/₂ | 523.5 - 524.4 |

Theoretical calculations based on Density Functional Theory (DFT) corroborate the experimental findings from XPS. To accurately model the strongly correlated f-electrons of cerium, calculations often employ the DFT+U method, which adds an on-site Coulombic interaction term (U) wordpress.comresearchgate.net.

These DFT+U calculations predict an antiferromagnetic insulating ground state for CeVO₄, which is in agreement with experimental observations researchgate.netresearchgate.net. The calculations consistently show that the cerium and vanadium ions are in the +3 and +5 oxidation states, respectively researchgate.netresearchgate.net. The theoretical models indicate an occupation of the Ce 4f states, which is a clear marker for the Ce(III) configuration, thus supporting the Ce(III)V(V)O₄ formulation over the Ce(IV)V(IV)O₄ alternative wordpress.comacs.org.

Band Gap Energy Determination and Analysis

The band gap energy (Eg) is a fundamental electronic property that dictates the optical and electrical characteristics of a semiconductor. For CeVO₄, this property has been investigated using both experimental spectroscopy and theoretical computations.

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is the most common experimental technique for determining the optical band gap of powdered materials. The method involves measuring the reflectance of the material over a range of wavelengths and then using the Kubelka-Munk function to relate the reflectance to the absorption coefficient mdpi.com.

DRS measurements for CeVO₄ have yielded a range of band gap values. Studies have reported experimental band gaps of approximately 1.18 eV, 1.20 eV, 1.8 eV, 1.85 eV, and 3.49 eV wordpress.comresearchgate.netmdpi.comatlantis-press.commdpi.com. This variation in reported values may be attributable to differences in synthesis methods, particle size, and crystallinity of the samples under investigation. Some researchers have also noted this discrepancy, suggesting that higher values around 3.2 eV might be more accurate representations of the intrinsic band gap arxiv.org.

| Reported Band Gap (eV) | Source Citation |

|---|---|

| 1.18 | mdpi.com |

| 1.20 | mdpi.com |

| 1.80 | wordpress.com |

| 1.85 | researchgate.net |

| 3.49 | atlantis-press.com |

First-principles calculations based on DFT have been employed to compute the band gap of CeVO₄ and provide a theoretical framework for understanding the experimental data. Standard DFT approaches like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) often underestimate band gaps and, in the case of CeVO₄, incorrectly predict a metallic state researchgate.netresearchgate.net.

The more advanced LDA+U and GGA+U methods provide results that are in better agreement with experimental observations of an insulating state researchgate.netresearchgate.net. For example, an LDA+U calculation yielded a band gap of 2.957 eV, which aligns more closely with the higher end of the experimentally measured values researchgate.netresearchgate.net. Another DFT study calculated a band gap of approximately 2.0 eV, which compares well with the experimental value of 1.8 eV reported in that work wordpress.com. The comparison highlights the sensitivity of both experimental and theoretical methods in determining the precise band gap of this complex oxide.

| Method | Calculated/Experimental Band Gap (eV) | Source Citation |

|---|---|---|

| Experimental (DRS) | 1.18 - 3.49 | wordpress.comresearchgate.netmdpi.comatlantis-press.commdpi.com |

| Theoretical (DFT) | ~2.0 | wordpress.com |

| Theoretical (LDA+U) | 2.957 | researchgate.netresearchgate.net |

Density of States (DOS) Analysis

Density of States (DOS) analysis derived from DFT calculations provides a detailed picture of the electronic structure, revealing the contributions of different atomic orbitals to the valence and conduction bands.

For CeVO₄, the calculated DOS shows that the valence band maximum (VBM) is composed of occupied, localized Ce 4f states wordpress.com. This finding is direct theoretical evidence for the Ce(III) oxidation state wordpress.com. The top of the main O 2p valence band is separated from the bottom of these Ce 4f states by about 1.1 eV wordpress.com.

The conduction band minimum (CBM), on the other hand, is primarily composed of empty V 3d states hybridized with O 2p states wordpress.com. This electronic configuration, with the Ce 4f states located at the top of the valence band and V 3d states at the bottom of the conduction band, is fundamental to the material's optical and catalytic properties.

Charge Transfer Dynamics and Electronic Conductivity Studies

The movement of charge carriers and the conductivity of this compound are intrinsically linked to its electronic structure, particularly the interplay between the cerium, vanadium, and oxygen ions.

Charge transfer dynamics in ceria-based materials are a subject of significant research. The process often involves the flow of charge from metal atoms to the ceria support, which can induce a change in the oxidation state of cerium atoms from Ce⁴⁺ to Ce³⁺. rsc.org In CeVO₄, the presence of both cerium and vanadium provides multiple pathways for charge transfer. The energy levels of Ce 4f and V 3d orbitals relative to the O 2p band determine the charge transfer characteristics. Studies on related systems show that light can trigger the transfer of electrons from excited nanoparticles to CeO₂, demonstrating a mechanism for charge injection into the ceria lattice. sif.it This charge transfer is a key factor in the catalytic and photocatalytic applications of cerium-vanadium oxides.

This compound is considered a semiconductor. researchgate.net The electronic conductivity of pure ceria is generally low but can be significantly influenced by temperature, oxygen partial pressure, and doping. osti.gov In vanadium-cerium oxide systems, conductivity can see drastic improvements. For instance, doping vanadium pentoxide (V₂O₅) with cerium oxide (CeO₂) has been shown to enhance conductivity significantly. proquest.comresearchgate.net In one study, the conductivity improved from 1 S/m to 4.3 S/m upon doping. proquest.comresearchgate.net This increase is attributed to favorable structural changes and improved electronic transitioning due to higher activation energy. proquest.com While CeO₂ is typically an n-type conductor, CeVO₄ has been characterized experimentally as a p-type semiconductor. researchgate.net The conductivity in these materials can be a mix of ionic and electronic conduction, with electronic conduction often dominating in doped compositions at higher temperatures. osti.gov

High Pressure and Temperature Phase Transition Studies of Cerium Vanadium Tetraoxide

Pressure-Induced Structural Transformations

The application of pressure induces a series of structural rearrangements in cerium vanadium tetraoxide, leading to denser, more stable high-pressure polymorphs. The sequence and nature of these transitions are influenced by factors such as the pressure magnitude, temperature, and the hydrostaticity of the pressure environment.

Under hydrostatic compression, zircon-type CeVO₄ undergoes a phase transition to a monoclinic monazite (B576339) structure (space group P2₁/n). aps.org X-ray diffraction and Raman-scattering measurements have identified the onset of this irreversible transformation at approximately 5.3 GPa to 5.6 GPa. aps.orgarxiv.org The monazite phase remains stable up to at least 12 GPa. aps.org This particular transition is noteworthy as it is distinctive among rare-earth orthovanadates. aps.org The transformation to the monazite phase can also be achieved at a lower pressure of 4 GPa when combined with high temperatures, specifically around 600 °C. aps.org

Investigations have revealed that zircon-type CeVO₄ can also transform into a scheelite-type structure (space group I4₁/a). arxiv.org This transition is particularly favored under nonhydrostatic compression at ambient temperature. aps.org For example, when using a solid-pressure medium in a Bridgman cell, the transformation to the scheelite phase occurs at 4 GPa. aps.org In contrast, under more hydrostatic conditions achieved in a diamond-anvil cell with a fluid pressure-transmitting medium, the monazite phase is typically observed. aps.org The scheelite phase has also been identified as a high-pressure modification, designated CeVO₄-III. arxiv.org

Further compression of the monazite-type CeVO₄ leads to another structural change. At a pressure of 14.7 GPa, the monazite phase undergoes a reversible transition to an orthorhombic structure. arxiv.org This high-pressure phase is identified as having a CaSeO₄-type structure, with the space group P2₁2₁2₁. arxiv.org The emergence of this barite-related structure as a post-monazite phase is consistent with high-pressure behaviors observed in other monazite-type compounds. arxiv.org

Reversibility and Irreversibility of Phase Transitions

The reversibility of these pressure-induced transformations varies significantly:

Zircon-to-Monazite: This transition is consistently reported as irreversible. aps.org Upon release of pressure, the monazite phase is quenched and can be recovered at ambient conditions. aps.org

Zircon-to-Scheelite: The transformation to the scheelite phase is also non-reversible. aps.org Like the monazite phase, the scheelite structure is quenchable to ambient pressure. aps.org The non-reversibility is attributed to a large kinetic barrier associated with the reconstructive nature of the transition. aps.org

Monazite-to-Orthorhombic: In contrast to the initial transitions from the zircon phase, the subsequent transformation from the monazite to the orthorhombic (CaSeO₄-type) structure is reversible. arxiv.org

Determination of Transition Pressures

The specific pressures at which these phase transitions occur have been determined through various high-pressure experiments, including X-ray diffraction and Raman spectroscopy. The conditions of the experiment, such as temperature and the use of different pressure-transmitting media, can influence the exact transition pressure. A triple point among the zircon (CeVO₄-I), monazite (CeVO₄-II), and scheelite (CeVO₄-III) phases has been estimated to exist at approximately 2.7 GPa (27 kbar) and 500°C. arxiv.org

| Phase Transition | Transition Pressure (GPa) | Conditions |

|---|---|---|

| Zircon → Monazite | 5.3 - 5.6 | Room Temperature, Hydrostatic aps.orgarxiv.org |

| Zircon → Monazite | 4.0 | ~600 °C aps.org |

| Zircon → Scheelite | 4.0 | Room Temperature, Nonhydrostatic aps.org |

| Monazite → Orthorhombic | 14.7 | Room Temperature arxiv.org |

Volume Collapse Associated with Phase Transitions

A significant characteristic of first-order phase transitions is the discontinuous change, or collapse, in unit cell volume as the material transforms from one crystal structure to another. For this compound, a substantial volume collapse is observed during the initial transformation from the zircon structure.

The zircon-to-monazite phase transition is accompanied by a large volume collapse of 8.6% at 4 GPa. aps.org This reduction in volume is a key indicator of the first-order, reconstructive nature of this structural transformation. aps.org

| Phase Transition | Associated Volume Collapse (%) | Pressure (GPa) |

|---|---|---|

| Zircon → Monazite | 8.6% | 4.0 aps.org |

Influence of Non-Hydrostatic Stresses and Pressure-Transmitting Media

The nature of the stress applied during high-pressure experiments significantly impacts the observed phase transitions in materials. While hydrostatic conditions ensure uniform pressure from all directions, non-hydrostatic stresses, which involve unequal pressures along different axes, can drastically alter transition pressures and even the sequence of structural transformations.

In the study of orthovanadates, non-hydrostatic conditions have been shown to trigger phase transitions at considerably lower pressures compared to hydrostatic or quasi-hydrostatic environments. For instance, studies on related rare-earth orthovanadates have highlighted the critical role of non-hydrostatic stresses in their high-pressure structural behavior. acs.org This phenomenon is attributed to shear stresses that can facilitate the atomic rearrangements required for a structural change. For vanadium, a transition from a body-centered cubic (bcc) to a rhombohedral structure occurs at a much lower pressure under non-hydrostatic conditions (around 30 GPa) than under quasi-hydrostatic compression (around 62 GPa). mdpi.com This suggests that the presence of deviatoric stress can lower the energy barrier for the phase transition.

The choice of a pressure-transmitting medium (PTM) is paramount in controlling the degree of hydrostaticity in a high-pressure experiment, typically conducted in a diamond anvil cell (DAC). Different media maintain hydrostatic conditions up to varying pressure limits.

Table 1: Comparison of Various Pressure-Transmitting Media and their Hydrostatic Limits

| Pressure-Transmitting Medium | Hydrostatic Limit (Approx.) | Notes |

| Helium / Nitrogen / Argon | > 10 GPa | Considered the most hydrostatic media, ideal for cryogenic experiments. researchgate.net |

| Methanol-Ethanol mixture (4:1) | ~10 GPa | A commonly used liquid medium that provides good hydrostaticity. |

| Silicone Oil | ~10 GPa | Induces small deviatoric stress beyond its hydrostatic limit. |

| Glycerin | ~5 GPa | Provides good hydrostaticity at lower pressures. |

| Sodium Chloride (NaCl) | Low Pressure Range | Can induce uniaxial stress at higher pressures. |

The non-hydrostaticity of a PTM can be evaluated by observing the broadening of the ruby R1 fluorescence line, a standard method for pressure calibration in DACs. researchgate.net For this compound, it is expected that using a non-hydrostatic medium like NaCl or performing an experiment without any PTM would lower the pressure threshold for the zircon-to-monazite phase transition compared to experiments using highly hydrostatic media like helium or a methanol-ethanol mixture.

Lattice-Dynamical and Total-Energy Calculations for Phase Stability

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the phase stability of materials at an atomic level. For this compound, ab initio calculations have been instrumental in understanding the energetics of its different polymorphs and predicting pressure-induced phase transitions.

Total-energy calculations have been performed for the primary phases of CeVO₄: zircon, monazite, and scheelite. researchgate.net These calculations consistently show that at ambient pressure, the zircon structure is the most energetically favorable, which aligns with experimental observations. researchgate.net The stability of these phases is evaluated by comparing their total energy as a function of unit cell volume.

To account for the strong on-site Coulomb interaction of the Ce 4f electrons, which standard DFT functionals struggle to describe accurately, methods like DFT+U (where U is a Hubbard parameter) are employed. These calculations predict an antiferromagnetic insulating ground state for CeVO₄, which is in agreement with experimental findings, whereas plain DFT incorrectly predicts a ferromagnetic metallic state. researchgate.netiaea.org

The pressure-induced transition from the zircon to the monazite structure is a key feature of CeVO₄'s high-pressure behavior. Theoretical calculations have successfully reproduced this transition. By calculating the enthalpy (H = E + PV) of each phase as a function of pressure, a transition pressure can be determined at the point where the enthalpy curves of the two phases cross. Lattice-dynamical and total-energy calculations predict a zircon-to-monazite transition pressure of approximately 5.3 GPa, which is in good agreement with experimental results. mdpi.com

Table 2: Calculated Structural Parameters and Bulk Moduli for CeVO₄ Phases

| Phase | Space Group | Calculated Lattice Parameters (Å) | Calculated Bulk Modulus, B₀ (GPa) |

| Zircon | I4₁/amd | a = 7.423, c = 6.461 | 115.2 |

| Monazite | P2₁/n | a = 6.869, b = 7.119, c = 6.560, β=104.88° (at 5.77 GPa) | 109.6 |

| Scheelite | I4₁/a | a = 5.165, c = 11.795 | 138.7 |

Source: Adapted from theoretical calculation results. researchgate.net

The calculations also provide the bulk modulus (B₀), which is a measure of a material's resistance to compression. The theoretical B₀ for the zircon phase of CeVO₄ is around 115-119 GPa, indicating it is the most compressible among the rare-earth orthovanadates. researchgate.net Furthermore, group-theoretical analysis based on the calculated lattice dynamics predicts the number and symmetry of Raman-active modes, which can be compared with experimental Raman scattering data to confirm the crystal structures. researchgate.net The softening of specific phonon modes with pressure can also be indicative of a mechanical instability that drives the phase transition. mdpi.com

Thermal Stability and High-Temperature Phase Transformations

The phase diagram of this compound is not only dependent on pressure but also significantly influenced by temperature. High-temperature studies reveal the thermal stability limits of its various polymorphs and the conditions under which they transform.

Investigations of the CeVO₄ polymorphism at high pressures and temperatures have identified three main modifications: CeVO₄-I (zircon-type), CeVO₄-II (monazite-type), and CeVO₄-III (scheelite-type). iaea.org The zircon-type structure is the stable phase at ambient pressure and temperature. At elevated temperatures and pressures, transitions to the denser monazite and scheelite phases occur.

The stability regions of these phases have been mapped to some extent. For example, at a high temperature of 1300°C, the monazite-type CeVO₄-II is stable in a pressure range between 1 bar and 30 kbar (3 GPa). iaea.org The region of existence for this phase, however, narrows rapidly at lower temperatures. iaea.org Experimental determination of the phase boundaries can be challenging, particularly below 600°C, due to kinetic limitations that hinder the transformation process. iaea.org

Based on the observed pressure-temperature relationships for the zircon-to-monazite (I-II) and zircon-to-scheelite (I-III) transformations, a triple point where all three phases coexist has been estimated to be at approximately 27 kbar (2.7 GPa) and 500°C. iaea.org

Table 3: Polymorphs of this compound

| Designation | Crystal Structure | Space Group | Stability Conditions |

| CeVO₄-I | Zircon | I4₁/amd | Normal pressure and temperature phase. |

| CeVO₄-II | Monazite | P2₁/n | High-pressure phase; stable between 1 bar - 30 kbar at 1300°C. iaea.org |

| CeVO₄-III | Scheelite | I4₁/a | High-pressure phase. |

In specific applications, such as in catalysis, the thermal stability of CeVO₄ is a critical factor. Studies have shown that vanadate-based catalysts can begin to decompose into their constituent metal oxides at temperatures above 600–750 °C. researchgate.net However, cerium orthovanadate generally exhibits good thermal stability, which is an advantageous property for catalytic processes that occur at elevated temperatures. Doping with elements like calcium has been shown to enhance the stability of cerium orthovanadate, particularly at reduced oxygen pressures. researchgate.net

Catalytic Applications: Mechanisms and Enhancements Utilizing Cerium Vanadium Tetraoxide

Photocatalytic Degradation of Organic Pollutants

The photocatalytic activity of CeVO₄ is harnessed to decompose a variety of organic pollutants found in wastewater, including synthetic dyes and pharmaceuticals. This process utilizes light energy to generate highly reactive species that break down complex organic molecules into simpler, less harmful substances.

CeVO₄ has demonstrated considerable efficiency in the decolorization and degradation of several industrial dyes.

Methylene (B1212753) Blue (MB): CeVO₄ nanoparticles and their composites are effective in degrading Methylene Blue. Under UV irradiation, CeVO₄ nanoparticles have been shown to achieve an 80% decolorization efficiency within 300 minutes chalcogen.ro. The photocatalytic activity can be significantly enhanced by forming composites. For instance, a CeVO₄-V₂O₃ composite achieved a 96.9% degradation of MB under simulated visible light in 300 minutes mdpi.com. Similarly, CeVO₄/g-C₃N₄ composites have shown superior performance, with one study reporting a removal rate constant 18 times larger than that of pure CeVO₄ under visible light researchgate.net.

Methyl Orange (MO): The degradation of Methyl Orange, a common azo dye, has been successfully demonstrated using photocatalysts containing cerium compounds under visible light irradiation mdpi.comnih.govsemanticscholar.org. While specific studies focusing solely on pure CeVO₄ for MO degradation are less common, related cerium-based catalysts have shown high efficiency. For example, Fe-doped CeO₂ films have been used for the photocatalytic degradation of MO under visible light nih.govsemanticscholar.org.

Congo Red (CR): CeVO₄ nanoparticles have proven to be highly effective for the decomposition of Congo Red dye researchgate.net. Studies have reported a degradation of 97.79% of the CR dye in just 8 minutes under optimal conditions, following pseudo-first-order kinetics researchgate.net. This rapid degradation highlights the potential of CeVO₄ for treating wastewater containing azo dyes.

Tartrazine: The photocatalytic degradation of Tartrazine, a synthetic yellow azo dye, has been investigated using various photocatalysts. While direct studies on pure CeVO₄ are limited, related materials like (Ce, Ag) co-doped ZnO have shown excellent photocatalytic ability, achieving 98.91% degradation in 90 minutes under natural sunlight nih.govresearchgate.net. The principles of photocatalysis suggest that CeVO₄ would also be active in degrading this dye cetjournal.itaidic.it.

Interactive Data Table: Photocatalytic Degradation of Dyes by CeVO₄ and its Composites

| Dye | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Rate Constant | Reference |

|---|---|---|---|---|---|---|

| Methylene Blue | CeVO₄ nanoparticles | UV | 80 | 300 | - | chalcogen.ro |

| Methylene Blue | CeVO₄-V₂O₃ | Visible | 96.9 | 300 | - | mdpi.com |

| Methylene Blue | CeVO₄/g-C₃N₄ | Visible | - | - | 0.022 min⁻¹ | researchgate.net |

| Congo Red | CeVO₄ nanoparticles | Natural Sunlight | 97.79 | 8 | - | researchgate.net |

The presence of pharmaceuticals in water bodies is a growing environmental concern. CeVO₄-based photocatalysts have shown promise in degrading these persistent compounds.

Norfloxacin (B1679917) (NFX): Norfloxacin, a fluoroquinolone antibiotic, can be effectively degraded using CeVO₄-based composites. A Z-scheme BiVO₄/CeVO₄ heterojunction was synthesized for the photodegradation of NFX under visible light mdpi.com. This composite exhibited higher degradation performance than pure BiVO₄ or CeVO₄, with a BiVO₄/CeVO₄ composite at a 2:3 molar ratio achieving the highest photodegradation rate of 84.8% mdpi.com. Pure CeVO₄ alone showed a degradation efficiency of 19.5% under the same conditions mdpi.com.

Pantoprazole (B1678409) (PNT): Honey-mediated biogenic synthesis of CeVO₄ nanoparticles has been used to create a catalyst for the degradation of Pantoprazole, a proton pump inhibitor researchgate.net. Under optimal conditions (visible light, 0.3 g/L catalyst, and H₂O₂), these nanoparticles degraded 88.57% of the pantoprazole researchgate.net. The degradation followed a pseudo-first-order kinetic model with a rate constant of 0.03224 min⁻¹ researchgate.net.

Interactive Data Table: Photocatalytic Degradation of Pharmaceuticals by CeVO₄ and its Composites

| Pharmaceutical | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Rate Constant (min⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Norfloxacin | CeVO₄ | Visible | 19.5 | - | - | mdpi.com |

| Norfloxacin | BiVO₄/CeVO₄ (2:3) | Visible | 84.8 | - | - | mdpi.com |

| Pantoprazole | CeVO₄ nanoparticles | Visible (+ H₂O₂) | 88.57 | - | 0.03224 | researchgate.net |

The photocatalytic performance of Cerium Vanadium Tetraoxide is highly dependent on the wavelength of the incident light.

UV Irradiation: CeVO₄ is a recognized photocatalyst under UV light. Studies have demonstrated its ability to degrade organic pollutants like methylene blue with significant efficiency when exposed to UV radiation chalcogen.ro. The energy from UV light is sufficient to excite electrons from the valence band to the conduction band of CeVO₄, initiating the photocatalytic process.

Visible Light Irradiation: A key advantage of CeVO₄ is its ability to be activated by visible light, which constitutes a larger portion of the solar spectrum than UV light scientific.netacs.org. This property is crucial for developing sustainable and energy-efficient water treatment technologies. The photocatalytic activity of pure CeVO₄ under visible light can be limited, but it is substantially improved through the formation of composites and heterojunctions with other materials like V₂O₃, g-C₃N₄, and BiVO₄ mdpi.comresearchgate.netmdpi.comresearchgate.net. These composites enhance visible light absorption and improve the separation of photo-generated electron-hole pairs, leading to greater degradation efficiencies for pollutants like norfloxacin and various dyes researchgate.netmdpi.com.

Modifying the nanostructure of CeVO₄ and creating composite materials are key strategies to boost its photocatalytic performance.

Nanostructures: Synthesizing CeVO₄ as nanoparticles increases the surface-area-to-volume ratio, providing more active sites for the photocatalytic reaction to occur researchgate.net. Different synthesis methods, such as sol-gel and hydrothermal techniques, can produce CeVO₄ with varying particle sizes and morphologies, which in turn affects their catalytic activity mdpi.com.

Composites and Heterojunctions: Combining CeVO₄ with other semiconductors to form composites or heterojunctions is a highly effective method to enhance photocatalytic efficiency mdpi.com.

g-C₃N₄/CeVO₄: Composites of graphitic carbon nitride (g-C₃N₄) and CeVO₄ nanofibers have shown significantly enhanced photocatalytic activity for methylene blue degradation under visible light researchgate.net. The improved performance is attributed to the efficient separation of photoinduced charge carriers at the interface of the two materials researchgate.net.

BiVO₄/CeVO₄: A Z-scheme heterojunction between bismuth vanadate (B1173111) (BiVO₄) and CeVO₄ increases the absorption of visible light and improves charge separation, leading to a higher degradation rate of norfloxacin compared to the individual components mdpi.com.

CeVO₄-V₂O₃: The formation of a composite with vanadium pentoxide (V₂O₃) has been shown to improve electron-hole separation efficiency, resulting in increased photocatalytic activity for the degradation of methylene blue under visible light mdpi.com.

Understanding the mechanism of photocatalysis is essential for optimizing the process. This involves identifying the primary reactive species responsible for the degradation of pollutants.

The degradation of organic pollutants by CeVO₄ is primarily driven by the action of highly reactive oxygen species (ROS) and charge carriers.

When CeVO₄ is irradiated with light of sufficient energy, electrons (e⁻) are promoted to the conduction band, leaving behind holes (h⁺) in the valence band.

These photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize organic molecules.

The electrons in the conduction band can react with adsorbed molecular oxygen (O₂) to form superoxide (B77818) radicals (·O₂⁻).

Hydroxyl radicals (·OH), which are extremely potent oxidizing agents, are also formed. Their formation can occur through the oxidation of water molecules or hydroxide (B78521) ions by the holes (h⁺) or through a series of reactions involving the superoxide radicals frontiersin.orgnih.gov.

Scavenger experiments are commonly used to identify the dominant active species in the photocatalytic process. In studies involving CeVO₄ and its composites, it has been consistently found that superoxide radicals (·O₂⁻) and hydroxyl radicals (·OH) play a major role in the decomposition of pollutants like pantoprazole and methylene blue mdpi.comresearchgate.net. For instance, in the degradation of pantoprazole using CeVO₄ nanoparticles, scavenger analysis confirmed that superoxide and hydroxyl radicals were the primary species responsible for the decomposition researchgate.net. Similarly, in the degradation of methylene blue by a CeVO₄-V₂O₃ composite, trapping experiments indicated that the contribution of active species was in the order of ·OH > h⁺ > ·O₂⁻ mdpi.com. In the case of a BiVO₄/CeVO₄ composite for norfloxacin degradation, ·OH was identified as the main active species mdpi.com.

Photocatalytic Mechanism Elucidation

Carrier Separation Efficiency and Charge Transfer Pathways

The efficacy of this compound (CeVO₄) as a photocatalyst is fundamentally linked to its ability to generate electron-hole pairs upon light irradiation and, crucially, to separate these charge carriers to prevent their recombination. The process begins when a photon with sufficient energy excites an electron from the valence band (VB) to the conduction band (CB), leaving a positively charged hole in the VB. mpg.de The efficiency of any subsequent photocatalytic reaction depends on the lifespan of these separated charges.